molecular formula C14H14N2O3 B11857378 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 89353-49-1

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11857378
CAS No.: 89353-49-1
M. Wt: 258.27 g/mol
InChI Key: QDSAVVIWBZMGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS 89353-49-1) is a chemical compound built on the 4-oxoquinoline-3-carboxylic acid scaffold, a core structure recognized for its significant role in medicinal chemistry research, particularly in the development of antibacterial agents . The specific substitution at the 7-position with a pyrrolidine ring is a critical structural feature known to influence biological activity, as established in structure-activity relationship (SAR) studies of this class of compounds . This molecular framework serves as a valuable intermediate for researchers designing and synthesizing novel analogues, such as fluoroquinolone derivatives, which are investigated for their potential to inhibit bacterial DNA gyrase and topoisomerase IV . The compound is provided for laboratory research applications exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89353-49-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-oxo-7-pyrrolidin-1-yl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-13-10-4-3-9(16-5-1-2-6-16)7-12(10)15-8-11(13)14(18)19/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,18,19)

InChI Key

QDSAVVIWBZMGJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 7 acts as a leaving group, enabling nucleophilic displacement by pyrrolidine. This reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires a base such as potassium carbonate to deprotonate the pyrrolidine, enhancing its nucleophilicity.

Typical Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : 120–140°C

  • Time : 12–24 hours

Under these conditions, the ethyl ester intermediate undergoes substitution to yield 7-(pyrrolidin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester. The reaction’s success hinges on the electron-withdrawing nature of the 4-oxo group, which activates the aromatic ring toward nucleophilic attack.

Alternative Catalytic Amination

Hydrolysis of the Ethyl Ester

The final step involves saponification of the ethyl ester to the carboxylic acid. This is achieved through hydrolysis under basic conditions:

Reaction Protocol :

  • Reagents : Aqueous NaOH (2–4 M)

  • Solvent : Ethanol/water (1:1)

  • Temperature : Reflux (80–100°C)

  • Time : 4–6 hours

The ester group at position 3 is selectively hydrolyzed without affecting the pyrrolidin-1-yl substituent, yielding the target compound in high purity.

Optimization of Reaction Parameters

Solvent and Base Selection

DMF outperforms solvents like toluene or THF in SNAr reactions due to its high polarity and ability to stabilize the transition state. Similarly, potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize side reactions such as ester hydrolysis during the substitution step.

Temperature and Time

Elevated temperatures (120–140°C) are critical for achieving reasonable reaction rates in SNAr. Prolonged heating (>24 hours) risks decomposition, necessitating careful monitoring via TLC or HPLC.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Key characterization data include:

  • ¹H NMR : Signals for the pyrrolidin-1-yl protons (δ 1.8–2.0 ppm, multiplet) and the carboxylic acid proton (δ 12–13 ppm, broad).

  • IR : Stretches at 1700 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (C=O, 4-oxo group).

  • MS : Molecular ion peak at m/z 286 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below summarizes two viable pathways for synthesizing 4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid:

StepMethod A (SNAr)Method B (Catalytic Amination)
Intermediate 7-Chloro-ethyl ester7-Bromo-ethyl ester
Reagents Pyrrolidine, K₂CO₃Pyrrolidine, Pd(OAc)₂, Xantphos
Yield 65–70%50–55%
Purity >95%85–90%
Cost Efficiency HighModerate

Method A is favored for its simplicity and cost-effectiveness, while Method B remains a niche option for substrates resistant to SNAr.

Challenges and Mitigation Strategies

Byproduct Formation

Competing hydrolysis of the ethyl ester during SNAr is minimized by avoiding aqueous conditions and using anhydrous DMF.

Regioselectivity

The electron-deficient C7 position ensures selective substitution, though trace amounts of C6-substituted byproducts may form if the leaving group migrates .

Chemical Reactions Analysis

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antimicrobial activity. A study found that related quinoline derivatives demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances this activity, suggesting a structure-activity relationship that can be exploited for developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. For instance, derivatives have been tested against breast carcinoma cell lines such as MCF-7 and T-47D. These studies revealed that certain modifications to the quinoline scaffold increased cytotoxicity against these cancer cells . The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Study 1: Antimicrobial Activity

A recent investigation focused on synthesizing various quinoline derivatives and evaluating their antimicrobial properties. Compounds were screened against both Gram-positive and Gram-negative bacteria, revealing that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis . This study underscores the potential of quinoline derivatives as lead compounds in drug discovery for infectious diseases.

Study 2: Anticancer Potential

In another study, researchers synthesized a series of novel derivatives based on the quinoline structure and assessed their anticancer activities. The results indicated that specific modifications led to enhanced potency against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Applications in Drug Development

The unique structural features of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid make it an attractive scaffold for drug design:

  • Antimicrobial Agents : Given its demonstrated efficacy against resistant bacterial strains, it may serve as a basis for developing new antibiotics.
  • Anticancer Drugs : Its ability to induce cell death in cancer lines positions it as a potential candidate for anticancer therapies.
  • HIV Integrase Inhibitors : Related compounds have been explored as inhibitors of HIV integrase, suggesting broader antiviral applications .

Mechanism of Action

The mechanism of action of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The antibacterial activity and physicochemical properties of fluoroquinolones are heavily influenced by substitutions at the 7-position. Key structural analogues include:

Compound Name 7-Substituent Key Structural Differences Antibacterial Activity (MIC) Reference
Target Compound Pyrrolidin-1-yl 5-membered pyrrolidine ring Not explicitly reported -
Besifloxacin analogue (R)-Azepan-3-ylamino 7-membered azepane ring N/A (regioisomer of besifloxacin)
Hybrid 93i Modified pyrrolidine-imidazole Hydroxypropyl-imidazole-pyrrolidine 460 nM (vs. P. aeruginosa)
Cipro-PROXYL Nitroxide-functionalized pyrrolidine Pyrrolidine linked to a nitroxide group Enhanced activity vs. resistant strains
Compound 5h Piperazinyl-quinazolinone Piperazine with quinazolinone moiety Not reported
  • Pyrrolidine vs. Piperazine/Azepane : The 5-membered pyrrolidine ring in the target compound may confer tighter binding to bacterial enzymes compared to bulkier 6-membered piperazine or azepane rings, as seen in besifloxacin analogues .
  • Hybrid Derivatives: The imidazole-pyrrolidine hybrid (93i) demonstrates superior activity against P. aeruginosa (MIC = 460 nM), highlighting the role of synergistic substituents .
  • Nitroxide Modifications : Cipro-PROXYL derivatives exhibit enhanced antibacterial efficacy due to nitroxide groups, which mitigate resistance mechanisms via radical scavenging .

Physicochemical Properties and Stability

  • Photostability: Pyrrolidine-containing compounds may exhibit different photodegradation profiles compared to piperazine analogues.
  • Solubility: The carboxylic acid at the 3-position enhances water solubility, a common feature in fluoroquinolones. Modifications like methoxy groups (e.g., 8-methoxy in ) or trifluoromethoxy substituents () alter lipophilicity and bioavailability .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound 7-Substituent Fluorine Position Additional Groups Synthesis Yield
Target Compound Pyrrolidin-1-yl 6-Fluoro None Not reported
Besifloxacin analogue Azepan-3-ylamino 6-Fluoro, 8-Chloro Cyclopropyl at N1 37%
Cipro-PROXYL Nitroxide-pyrrolidine 6-Fluoro Cyclopropyl at N1 88%
Hybrid 93i Imidazole-pyrrolidine 6-Fluoro, 8-Chloro Hydroxypropyl chain Not reported

Table 2: Antibacterial Activity of Select Analogues

Compound Gram-Negative Activity (MIC) Gram-Positive Activity (MIC) Notable Features
Hybrid 93i 460 nM (vs. P. aeruginosa) Not reported Superior to reference drugs
Cipro-PROXYL Enhanced vs. resistant strains Enhanced vs. resistant strains Nitroxide-mediated ROS effects
Garenoxacin Mesylate Broad-spectrum Broad-spectrum Difluoromethoxy group at C8

Research Findings and Discussion

  • Substituent Impact : The pyrrolidine ring’s compact size may improve binding to bacterial targets compared to bulkier groups. However, hybrid derivatives (e.g., 93i) demonstrate that combining pyrrolidine with additional moieties (e.g., imidazole) can significantly enhance potency .
  • Fluorine’s Role : Fluorine at C6 (common in most analogues) is critical for DNA gyrase inhibition. Its absence in the target compound (if applicable) would reduce activity .
  • Stability Considerations : Photodegradation pathways (e.g., methoxy group loss in ) suggest that pyrrolidine-containing compounds may require stabilization strategies for clinical use .

Biological Activity

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxylic acid functional group and a pyrrolidine moiety. Its molecular formula is C14H14N2O3C_{14}H_{14}N_2O_3, which contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid exhibit potent antimicrobial properties. In a study assessing various derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, compounds demonstrated significant activity, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AKlebsiella pneumoniae32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, the compound exhibited cytotoxic effects against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring significantly influenced the anticancer efficacy .

Case Study: A549 Cell Line

In a controlled experiment, cells were treated with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 10 µM. The compound's efficacy was comparable to that of standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity on A549 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2070
5040

The mechanism underlying the biological activity of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial proliferation and contributes to its antimicrobial properties . Additionally, the compound's interaction with cellular pathways involved in apoptosis may explain its anticancer effects.

Q & A

Q. What synthetic strategies are optimal for preparing 4-oxo-quinoline-3-carboxylic acid derivatives with pyrrolidine substituents?

The synthesis typically involves multi-step regioselective modifications. A robust method includes:

  • Step 1 : Coupling a chiral amine (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to a fluorinated quinoline precursor via nucleophilic aromatic substitution (SNAr) under basic conditions.
  • Step 2 : Protecting group manipulation (e.g., Boc deprotection using HCl/dioxane) to isolate the free amine intermediate.
  • Step 3 : Final cyclization and purification via crystallization, achieving yields up to 83% .
    Critical factors include avoiding racemization by using enantiomerically pure amines and optimizing reaction temperatures (40–60°C) to suppress side reactions .

Q. How are spectroscopic techniques (NMR, X-ray) applied to confirm the structure of 4-oxo-quinoline derivatives?

  • 1H/13C NMR : Key diagnostic signals include the quinoline C3-carboxylic acid proton (δ ~14–15 ppm, broad singlet) and pyrrolidine N–CH2 groups (δ ~3.2–3.8 ppm). Aromatic protons in the quinoline core appear as doublets due to coupling with fluorine (J = 8–12 Hz) .
  • X-ray crystallography : Resolves stereochemistry of chiral centers (e.g., 4aS,7aS configuration in octahydro-pyrrolo-pyridinyl substituents) and confirms planarity of the quinoline-oxo moiety .

Q. What biological activity is associated with the 4-oxo-quinoline scaffold?

The core structure exhibits broad-spectrum antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. Modifications at the C7 position (e.g., pyrrolidinyl groups) enhance Gram-negative coverage by improving cell membrane penetration .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during the synthesis of chiral 4-oxo-quinoline derivatives?

  • Chiral auxiliary approach : Use tert-butyl-protected amines (e.g., (4aS,7aS)-octahydro-pyrrolo-pyridine) to prevent racemization during SNAr reactions.
  • Crystallization-driven resolution : Intermediate Boc-protected compounds (e.g., tert-butyl-6-(4-((Z)-3-cyclopropylamino)acryloyl derivatives) crystallize enantioselectively, avoiding chromatographic separation .
  • Monitoring via chiral HPLC : Validate purity using columns like Chiralpak AD-H with heptane/ethanol mobile phases .

Q. What strategies address solubility-bioactivity trade-offs in 4-oxo-quinoline analogs?

  • Carboxylic acid bioisosteres : Replace the C3-carboxylate with tetrazolyl or oxadiazolyl groups to improve solubility while retaining gyrase inhibition (pIC50 ~7.2–8.5) .
  • Prodrug design : Esterify the C3-carboxylic acid (e.g., ethyl or benzyl esters) to enhance oral bioavailability, with hydrolysis in vivo restoring activity .

Q. How do substituent variations at C7 and C8 influence resistance profiles?

  • C7 pyrrolidinyl groups : Reduce efflux pump binding in Pseudomonas aeruginosa (MIC reduction from 32 µg/mL to 2 µg/mL) .
  • C8 methoxy/fluoro substitutions : Mitigate mutations in gyrA (e.g., Ser83Leu in E. coli) by increasing DNA binding affinity (ΔΔG = -2.3 kcal/mol) .

Methodological Challenges

Q. How to resolve contradictions in reported antibacterial potency across structurally similar analogs?

  • Comparative MIC assays : Use standardized broth microdilution (CLSI guidelines) against isogenic mutant strains (e.g., S. aureus NorA overexpression) to isolate structure-activity relationships .
  • Molecular docking : Correlate substituent bulk/charge with binding energy to gyrase (PDB: 1KZN). For example, C7-pyrrolidinyl analogs show stronger hydrogen bonding with Asp73 than piperazinyl derivatives .

Q. What analytical methods quantify degradation products in stability studies?

  • HPLC-MS/MS : Detect hydrolytic degradation (e.g., oxo-quinoline → dihydroxyquinoline) using a C18 column (gradient: 0.1% formic acid in H2O/MeCN).
  • Forced degradation : Expose compounds to pH 1–13 buffers at 40°C; monitor via UV-Vis (λ = 270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.